5-Fluoroquinoline-4-carbonitrile
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Overview
Description
5-Fluoroquinoline-4-carbonitrile is a fluorinated quinoline derivative, which belongs to the family of heterocyclic aromatic organic compounds. The incorporation of a fluorine atom into the quinoline ring system enhances its biological activity and provides unique properties that make it valuable in various scientific and industrial applications .
Preparation Methods
The synthesis of 5-Fluoroquinoline-4-carbonitrile involves several methods, including cyclization and cycloaddition reactions, displacements of halogen atoms, and direct fluorinations . One common synthetic route is the reaction of 4-fluoroaniline with 4,5-dichloro-5H-1,2,3-dithiazolium chloride, followed by treatment with Meldrum’s acid to form the desired product . Industrial production methods often utilize microwave irradiation and solvent-free conditions to achieve higher yields and greener processes .
Chemical Reactions Analysis
5-Fluoroquinoline-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Major products formed from these reactions include various substituted quinolines and quinolone derivatives, which have significant biological and industrial applications .
Scientific Research Applications
5-Fluoroquinoline-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Mechanism of Action
The mechanism of action of 5-Fluoroquinoline-4-carbonitrile involves its interaction with bacterial enzymes such as DNA gyrase and topoisomerase IV. By binding to the enzyme-DNA complex, it stabilizes DNA strand breaks, blocking the progress of the replication fork and leading to cell death . This specific mechanism of action makes it highly effective against bacterial infections.
Comparison with Similar Compounds
5-Fluoroquinoline-4-carbonitrile can be compared with other fluorinated quinolines such as:
- 6-Fluoroquinoline
- 8-Fluoroquinoline
- 5,8-Difluoroquinoline
- 6-Methoxyquinoline
These compounds share similar structural features but differ in their substitution patterns, which can lead to variations in their biological activities and applications . The unique positioning of the fluorine atom in this compound contributes to its distinct properties and effectiveness in various applications.
Properties
Molecular Formula |
C10H5FN2 |
---|---|
Molecular Weight |
172.16 g/mol |
IUPAC Name |
5-fluoroquinoline-4-carbonitrile |
InChI |
InChI=1S/C10H5FN2/c11-8-2-1-3-9-10(8)7(6-12)4-5-13-9/h1-5H |
InChI Key |
IJSJVHNTKNJXGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=CC(=C2C(=C1)F)C#N |
Origin of Product |
United States |
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